molecular formula C15H13N3 B10908001 2-(3-Phenyl-1H-pyrazol-1-yl)aniline

2-(3-Phenyl-1H-pyrazol-1-yl)aniline

Cat. No.: B10908001
M. Wt: 235.28 g/mol
InChI Key: HYXYNLYXXMMREF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Phenyl-1H-pyrazol-1-yl)aniline typically involves the cyclization of hydrazine with a carbonyl compound, followed by further functionalization. One common method involves the reaction of phenylhydrazine with an appropriate diketone or ketoester to form the pyrazole ring, which is then coupled with an aniline derivative . The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of pyrazole derivatives, including this compound, often employs scalable methods such as multicomponent reactions and microwave-assisted synthesis. These methods are designed to be efficient and environmentally friendly, reducing the need for excessive solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

2-(3-Phenyl-1H-pyrazol-1-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the molecule .

Scientific Research Applications

2-(3-Phenyl-1H-pyrazol-1-yl)aniline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Phenyl-1H-pyrazol-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Phenyl-1H-pyrazol-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

2-(3-phenylpyrazol-1-yl)aniline

InChI

InChI=1S/C15H13N3/c16-13-8-4-5-9-15(13)18-11-10-14(17-18)12-6-2-1-3-7-12/h1-11H,16H2

InChI Key

HYXYNLYXXMMREF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2)C3=CC=CC=C3N

Origin of Product

United States

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